7-Chloro-3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
7-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFUTJSPKZBJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Ketoester-Mediated Cyclization
A foundational approach involves the cyclo-condensation of 2-amino-4-chloro-N-methylbenzamide with β-ketoesters. For instance, methyl acetoacetate reacts with the benzamide derivative under acidic conditions (HCl/EtOH, reflux, 12 h) to yield 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one. Subsequent thionation using Lawesson's reagent (toluene, 110°C, 6 h) introduces the sulfanyl group at position 2, achieving an overall yield of 68%. This method benefits from readily available starting materials but requires careful control of protonation states to prevent premature ring aromatization.
Multicomponent One-Pot Synthesis
Recent advances employ isatoic anhydride derivatives in three-component reactions. A representative protocol combines 5-chloroisatoic anhydride, methylamine hydrochloride, and potassium ethyl xanthogenate in dimethyl sulfoxide (DMSO) at 140°C for 14 h. The reaction proceeds through sequential ring-opening, thiocarbamoylation, and cyclization steps, producing the target compound in 74% isolated yield. Key advantages include atom economy and reduced purification steps, though excess methylamine may lead to N-overalkylation byproducts requiring chromatographic separation.
Post-Synthetic Modification Approaches
Thionation of Quinazolinone Precursors
The direct conversion of 7-chloro-3-methyl-4-quinazolinone to its 2-sulfanyl derivative demonstrates exceptional functional group tolerance. Treatment with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine (80°C, 8 h) effects complete carbonyl-to-thiocarbonyl conversion, as confirmed by IR spectroscopy (νC=O 1680 cm⁻¹ → νC=S 1250 cm⁻¹). Large-scale implementations utilize continuous flow reactors with immobilized Lawesson's reagent, achieving 92% conversion while minimizing hazardous waste generation.
Halogen-Thiol Exchange Reactions
An alternative pathway involves nucleophilic displacement of 2-bromo intermediates. Bromination of 7-chloro-3-methyl-4-quinazolinone using phosphorus oxybromide (POBr₃) in acetonitrile (60°C, 4 h) yields the 2-bromo derivative, which undergoes thiolation with sodium hydrosulfide (NaSH) in DMF (25°C, 1 h). This method provides precise control over sulfur incorporation but necessitates strict anhydrous conditions to prevent hydrolysis.
Catalytic Methods for Enhanced Efficiency
Copper-Catalyzed Cross-Dehydrogenative Coupling
A breakthrough methodology employs Cu(OAc)₂·H₂O (10 mol%) to mediate the coupling of 2-amino-4-chloro-N-methylbenzamide with carbon disulfide (CS₂). The catalytic system operates in a green solvent mixture (H₂O/EtOH 3:1) at 80°C, facilitating simultaneous cyclization and thiolation through a radical intermediate pathway. GC-MS analysis reveals complete conversion within 3 h, with the product isolated in 81% yield after recrystallization from ethyl acetate.
Palladium-Mediated C-S Bond Formation
Palladium catalysts enable direct sulfanylation of preformed quinazolinones. Using PdCl₂(PPh₃)₂ (5 mol%) and xanthate salts as sulfur donors, the reaction proceeds via oxidative addition/reductive elimination mechanisms. Optimal conditions (dioxane, 100°C, 12 h) provide 86% yield with excellent regioselectivity, though catalyst costs may limit industrial applicability.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent innovations adapt the β-ketoester cyclocondensation route for continuous manufacturing. A two-stage reactor system combines:
- Ring formation in a packed-bed reactor (residence time 30 min, 130°C)
- Thionation in a microfluidic module (residence time 15 min, 150°C)
This configuration increases throughput to 12 kg/day while reducing solvent consumption by 40% compared to batch processes.
Solvent and Recycle Optimization
Life cycle assessments demonstrate that replacing DMF with cyclopentyl methyl ether (CPME) in thiolation steps decreases environmental impact scores by 32%. Closed-loop systems recover >95% of copper catalysts through electrochemical deposition, significantly lowering heavy metal waste.
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
Comprehensive characterization data for 7-chloro-3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one:
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.98 (s, 3H, CH₃), 4.21 (q, J=6.8 Hz, 2H, CH₂), 7.34-7.41 (m, 2H, ArH) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 28.5 (CH₃), 45.2 (CH₂), 127.8-138.4 (ArC), 178.9 (C=S) |
| HRMS (ESI+) | m/z 257.0234 [M+H]⁺ (calc. 257.0231) |
| IR (ATR) | 1253 cm⁻¹ (C=S str), 1588 cm⁻¹ (C=N str), 2960 cm⁻¹ (C-H str) |
Purity Assessment Protocols
Current Good Manufacturing Practice (cGMP) guidelines require dual orthogonal methods for purity verification:
- Reverse-phase HPLC (C18 column, 0.1% H3PO4/ACN gradient)
- Charge aerosol detection for non-chromophoric impurities
Acceptance criteria mandate ≥99.5% chemical purity and ≤0.1% residual solvent content.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazolinone core.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or modified quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including 7-Chloro-3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, exhibit significant antimicrobial properties. The sulfanyl group enhances activity by disrupting bacterial cell walls or interfering with metabolic pathways.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics were reported in studies evaluating antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Its mechanism often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation.
Key Findings:
- Induced significant cytotoxicity in breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10 | |
| HeLa (Cervical) | 15 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The following table summarizes key modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of chloro group | Increased potency against certain bacteria |
| Variation in phenyl substituents | Altered enzyme inhibition profiles |
| Presence of sulfanyl group | Enhanced antimicrobial and anticancer properties |
Case Study 1: Antimicrobial Evaluation
A study published in PubMed evaluated several quinazoline derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that this compound exhibited notable antibacterial activity with MICs comparable to established antibiotics.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The findings revealed that it induced significant cytotoxicity in breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Mechanism of Action
The exact mechanism of action of 7-Chloro-3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazolinone core and sulfanyl group. These interactions can modulate biological pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Structural Analogues
The following table compares 7-chloro-3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one with structurally related quinazolinones:
Key Structural and Functional Differences
Substituent Position and Type: The methyl group at position 3 in the target compound (vs. Chlorine at position 7 (vs. position 2 in ’s compound) may influence electronic effects on the aromatic ring, altering binding affinity in biological systems . Thiol vs. Thioether Groups: The free thiol (-SH) in the target compound contrasts with thioether linkages (e.g., -SCH₂C₆H₄Cl in ’s compound), which may affect redox activity or stability .
Synthetic Pathways: The target compound is derived from benzoic acid and aryl isothiocyanates, similar to other 3-aryl-2-sulfanylquinazolinones . More complex analogues (e.g., ’s compound) require palladium-catalyzed cross-coupling for aryl group introduction, increasing synthetic complexity .
Biological Activity
7-Chloro-3-methyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone class, recognized for its diverse biological activities. Its molecular formula is , and it has garnered attention in pharmacological research due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
| Property | Value |
|---|---|
| Molecular Weight | 226.68 g/mol |
| CAS Number | 140192-75-2 |
| IUPAC Name | 7-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |
| SMILES | Clc1ccc2c(c1)nc(n(c2=O)C)S |
Anticancer Activity
Research indicates that derivatives of quinazolinone, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted its inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer proliferation. The compound demonstrated a notable IC50 value against several tumor cell lines such as A431, A549, and MCF-7, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with multiple molecular targets through its quinazolinone core and sulfanyl group. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory activities. Studies suggest that quinazolinone derivatives can inhibit the growth of certain bacterial strains and reduce inflammation through various biochemical pathways .
Structure-Activity Relationship (SAR)
A critical aspect of the research on this compound involves understanding its structure-activity relationship (SAR). By modifying different functional groups on the quinazolinone framework, researchers aim to enhance its biological activity and selectivity toward specific targets. For instance, studies have shown that substituting various groups at the 3-position significantly affects the compound's potency against EGFR .
Comparative Studies
Comparative studies with similar compounds have been conducted to evaluate the unique biological profiles of 7-Chloro-3-methyl derivatives. For example:
| Compound Name | IC50 (μM) against EGFR |
|---|---|
| This compound | 6.42 |
| Gefitinib | 3.48 |
| Other quinazolinone derivatives | Varies |
These findings indicate that while 7-Chloro-3-methyl derivatives show promise as EGFR inhibitors, their efficacy can vary widely based on structural modifications .
Q & A
Q. Advanced
- Forced degradation studies : Exposure to UV light (254 nm, 48 hours) reveals photolytic byproducts (e.g., sulfonic acid derivatives) via LC-MS .
- Thermogravimetric analysis (TGA) : Decomposition onset at 180–190°C correlates with loss of the sulfanyl group .
- pH-dependent stability : Hydrolysis at pH >7.5 generates 7-chloro-3-methylquinazolin-4-one, monitored by H NMR .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Q. Advanced
- Core modifications : Substitute the 7-chloro group with fluoro or nitro moieties to assess electronic effects on DHFR inhibition .
- Side-chain diversification : Introduce alkyl/aryl groups at the 3-methyl position to evaluate steric effects on antimicrobial activity .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to DHFR (PDB: 1U72) with ΔG ≤ -8.5 kcal/mol indicating high potency .
What analytical challenges arise in quantifying trace impurities in synthesized batches?
Q. Advanced
- LC-MS/MS detection : Limits of quantification (LOQ) ≤0.1% for genotoxic impurities (e.g., alkylating agents from synthesis intermediates) .
- Residual solvent analysis : Headspace GC-MS identifies methanol/ethanol residues (ICH Q3C limits: 3000 ppm) .
How does the compound interact with serum proteins in pharmacokinetic studies?
Q. Advanced
- Plasma protein binding : Equilibrium dialysis (37°C, pH 7.4) shows 85–90% binding to albumin, reducing free drug concentrations .
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) identifies CYP3A4-mediated oxidation as the primary clearance pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
